molecular formula C25H28FN5O3 B14170344 Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester

Cat. No.: B14170344
M. Wt: 465.5 g/mol
InChI Key: XFMZYCHKCPPZQW-HXUWFJFHSA-N
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Description

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester typically involves multi-step organic reactions. One common approach is the base-promoted three-component reaction involving β-enamino imide, aromatic aldehydes, and malononitrile or its derivatives . This method allows for the convenient construction of the pyrrolo[3,4-c]pyrazole skeleton.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield a variety of functionalized derivatives.

Scientific Research Applications

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.

Biological Activity

Pyrrolo[3,4-c]pyrazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(4-fluorobenzoyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester, exhibits potential therapeutic applications across various domains including anti-inflammatory, anti-cancer, and antimicrobial activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It functions by inhibiting enzyme activity through binding to the active site, blocking substrate access. This interaction can lead to alterations in cellular signaling pathways, ultimately affecting cell function and inducing apoptosis .

Anti-inflammatory Activity

Research indicates that pyrrolo[3,4-c]pyrazole derivatives demonstrate considerable anti-inflammatory properties. For instance, compounds derived from this scaffold have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In studies comparing these compounds to standard drugs like dexamethasone, some derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrrolo[3,4-c]pyrazole derivatives. For example:

  • A series of derivatives were evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant growth inhibition with IC50 values ranging from 26 µM to 49.85 µM .
  • The compound's ability to induce apoptosis in cancer cells has been linked to its structural properties and the presence of specific substituents that enhance its activity against tumor cells .

Antimicrobial Activity

Pyrrolo[3,4-c]pyrazole derivatives also exhibit antimicrobial properties. Studies have shown that these compounds possess activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 25.1 µM against resistant strains . Furthermore, antifungal activities have been observed against species such as Candida and Aspergillus.

Case Studies

Case Study 1: Anti-inflammatory Efficacy
In a study involving carrageenan-induced edema in mice, a derivative of pyrrolo[3,4-c]pyrazole was tested for its anti-inflammatory effects. The results indicated comparable efficacy to indomethacin, a well-known anti-inflammatory drug, suggesting that this class of compounds could serve as viable alternatives in treating inflammatory conditions.

Case Study 2: Anticancer Screening
A drug library screening identified a novel pyrrolo[3,4-c]pyrazole compound that demonstrated potent anticancer activity on multicellular spheroids. This model mimics tumor microenvironments more accurately than traditional monolayer cultures and revealed the compound's ability to penetrate deeper into tumor tissues while maintaining cytotoxicity against cancer cells.

Data Tables

Biological Activity IC50/Effectiveness Reference
Anti-inflammatory (TNF-α Inhibition)Up to 85% at 10 µM
Anticancer (Growth Inhibition)26 - 49.85 µM
Antimicrobial (MIC against S. aureus)25.1 µM

Properties

Molecular Formula

C25H28FN5O3

Molecular Weight

465.5 g/mol

IUPAC Name

[(1S)-2-(dimethylamino)-1-phenylethyl] 3-[(4-fluorobenzoyl)amino]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C25H28FN5O3/c1-25(2)21-19(22(29-28-21)27-23(32)17-10-12-18(26)13-11-17)14-31(25)24(33)34-20(15-30(3)4)16-8-6-5-7-9-16/h5-13,20H,14-15H2,1-4H3,(H2,27,28,29,32)/t20-/m1/s1

InChI Key

XFMZYCHKCPPZQW-HXUWFJFHSA-N

Isomeric SMILES

CC1(C2=C(CN1C(=O)O[C@H](CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)F)C

Canonical SMILES

CC1(C2=C(CN1C(=O)OC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=C(C=C4)F)C

Origin of Product

United States

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